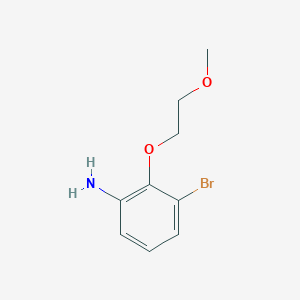

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine

Descripción

BenchChem offers high-quality 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-bromo-2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWULLVCZKPZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indispensable Role of Bromoanilines in Modern Organic Synthesis

An In-Depth Technical Guide

A Senior Application Scientist's Perspective on a Cornerstone Building Block

Bromoanilines are a class of aromatic compounds that serve as remarkably versatile and foundational building blocks in the landscape of organic synthesis. Their structure, featuring both a nucleophilic amino group and a reactive carbon-bromine bond on an aromatic ring, provides a powerful dual-handle for constructing complex molecular architectures. This guide offers an in-depth exploration of the strategic importance of bromoaniline isomers, the underlying principles of their reactivity, and their application in pivotal synthetic transformations that are central to the development of pharmaceuticals, agrochemicals, and advanced materials.

The Strategic Importance of Isomeric Forms

Bromoanilines exist in three isomeric forms—ortho (2-bromoaniline), meta (3-bromoaniline), and para (4-bromoaniline). The specific substitution pattern dictates not only the physical properties of the molecule but also its synthetic utility and the strategic approach required for its use.

-

para-Bromoaniline (4-Bromoaniline): This is arguably the most common isomer, frequently used when a linear extension of the molecular scaffold is desired. Its synthesis from aniline requires a protection strategy to moderate the high reactivity of the amino group. Direct bromination of aniline leads uncontrollably to the 2,4,6-tribrominated product.[1][2] Therefore, a three-step sequence is employed:

-

Acetylation: The amino group is protected as an acetanilide, which reduces its activating effect.[1][2]

-

Bromination: The acetanilide undergoes electrophilic bromination, directing the bromine atom primarily to the para position.

-

Hydrolysis: The acetyl group is removed to regenerate the amino function, yielding p-bromoaniline.[1][3]

-

-

meta-Bromoaniline (3-Bromoaniline): This isomer is crucial for synthesizing molecules where a 1,3-substitution pattern is required. Since both the amino group and a bromine atom are ortho, para-directing, a different synthetic logic must be applied, starting from benzene.[4][5] The key is to introduce a meta-directing group first.

-

Nitration: Benzene is nitrated to form nitrobenzene. The nitro group is strongly deactivating and meta-directing.[4]

-

Bromination: Nitrobenzene is brominated, forcing the bromine into the meta position.

-

Reduction: The nitro group is reduced to an amino group, typically using a reagent like Sn/HCl, to yield m-bromoaniline.[4][5][6]

-

-

ortho-Bromoaniline (2-Bromoaniline): The synthesis of this isomer can be challenging due to steric hindrance and the competing formation of the para isomer.[7] Protection of the amino group as an acetanilide still yields p-bromoacetanilide as the major product.[8] Specialized methods, such as directing group strategies or separation of isomeric mixtures, are often required to obtain the pure ortho isomer.[7][8]

The Dichotomy of Reactivity: A Tale of Two Functional Groups

The synthetic power of bromoanilines stems from the distinct and complementary reactivity of the amino group and the bromine atom.

-

The Carbon-Bromine Bond: The Cross-Coupling Handle: The C-Br bond is the workhorse feature for constructing new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. In the realm of palladium-catalyzed cross-coupling reactions, aryl bromides represent a perfect balance of reactivity and stability. The C-Br bond is significantly weaker than the C-Cl bond, which means its oxidative addition to a low-valent metal catalyst (often the rate-determining step) is more facile and occurs under milder conditions.[9] This makes bromoanilines more reactive and often higher-yielding substrates than their chloroaniline counterparts.[9]

-

The Amino Group: The Modulator and Nucleophile: The amino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. As noted, this high reactivity necessitates the use of protecting groups to achieve selective transformations.[1][2] Beyond its influence on the ring, the amino group itself is a potent nucleophile, capable of participating in reactions like acylation, alkylation, and diazotization, further expanding the synthetic possibilities.

Bromoanilines in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized organic synthesis, and bromoanilines are premier substrates for these transformations.[10] They are instrumental in building the complex carbon skeletons of many active pharmaceutical ingredients.[][12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating C(sp²)–C(sp²) bonds.[10] It involves the coupling of an aryl halide, such as a bromoaniline, with an organoboron reagent. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of starting materials.[10]

Causality in Experimental Design:

-

Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(dppf)Cl₂ or a preformed palladacycle like CataXCium A Pd G3 is used, which is reduced in situ to the active Pd(0) species.[10][13] The choice of catalyst can be critical, especially for challenging substrates like unprotected ortho-bromoanilines.[10][13]

-

Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand (e.g., dppf, SPhos, XPhos) influences the reaction's efficiency and scope.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species in the transmetalation step.[10][14]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[10][14]

Workflow: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoaniline [14][15]

-

Setup: To a clean, dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromoaniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

| Aryl Halide | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 62 |

| 2-Bromoaniline | 2-Thienylboronic Acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | 98 |

| 3-Bromoaniline | 2-Thienylboronic Acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | 96 |

| 4-Bromoaniline | 4-Methylphenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 95 |

| Table 1: Representative data for Suzuki-Miyaura coupling reactions involving bromoanilines. Data sourced from various literature reports.[14][15][16][17] |

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond between an aryl halide and a primary or secondary amine. It is an indispensable tool in medicinal chemistry for constructing the complex nitrogen-containing scaffolds found in many drug molecules.

Causality in Experimental Design:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[9] The ligand's structure is critical for promoting the challenging reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used.[9] The base deprotonates the amine coupling partner, making it a better nucleophile.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Workflow: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromoaniline [9][14]

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromoaniline (1.0 eq.), the amine coupling partner (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).[14]

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C, stirring for 2-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: After cooling, carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Bromoanilines as Precursors to Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in nature and form the core of a vast number of pharmaceuticals.[18][19][20] Bromoanilines are invaluable starting materials for synthesizing nitrogen-containing heterocycles. The amino group can act as a built-in nucleophile, while the bromine atom provides a site for cyclization via C-C or C-N bond formation.

For instance, bromoanilines are key intermediates in the synthesis of pyrrolo[2,3-d]pyrimidines, which are evaluated as receptor tyrosine kinase (RTK) inhibitors for anti-cancer therapies.[21] In these syntheses, the bromoaniline is typically introduced via a nucleophilic aromatic substitution or a Buchwald-Hartwig type reaction, followed by further functionalization and cyclization steps.[21] Similarly, they are used in Mannich reactions to produce β-amino ketones, which can then undergo intramolecular cyclization to form valuable structures like aminochromans.[22]

Safety and Handling

As with many aromatic amines, bromoanilines pose potential health risks and must be handled with appropriate care. They can be irritants to the skin, eyes, and respiratory system.[23] Prolonged exposure may lead to more severe health effects, including methemoglobinemia, which impairs oxygen transport in the blood.[23] It is imperative to use proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Bromoanilines are also considered toxic to aquatic life, so waste must be disposed of according to local environmental regulations to prevent contamination.[23]

Conclusion

Bromoanilines are far more than simple chemical intermediates; they are strategic linchpins in the art of organic synthesis. Their unique combination of a reactive bromine handle and a versatile amino group allows chemists to forge critical C-C and C-N bonds with precision and efficiency. From the foundational logic of palladium-catalyzed cross-coupling reactions to the intricate construction of heterocyclic drug scaffolds, bromoanilines provide a reliable and powerful platform for molecular construction. A thorough understanding of the distinct reactivity of each isomer and the principles governing their transformations is essential for any researcher, scientist, or drug development professional seeking to build the complex molecules that shape our world.

References

-

Chemistry LibreTexts. (2019, June 05). 16.6: Multistep Synthesis. Available from: [Link]

-

Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. (n.d.). Wiley Online Library. Available from: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Available from: [Link]

-

Scribd. (n.d.). Bromo Aniline. Available from: [Link]

-

Filo. (2025, January 24). Preparation of ortho bromo aniline from aniline. Available from: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC. Available from: [Link]

-

Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (2024, November 26). ACS Publications. Available from: [Link]

-

Liskon Biological. (2024, October 18). The chemical properties and structure of p-bromoaniline. Available from: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Publishing. Available from: [Link]

-

ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Available from: [Link]

-

Filo. (2025, July 01). Which of the following reactions can be used to synthesize m-bromoaniline. Available from: [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Scope of the meta‐bromoaniline synthesis. Available from: [Link]

-

Chemistry Stack Exchange. (2020, September 15). Answer the following Write a reaction to convert Aniline into p-bromoaniline. Available from: [Link]

-

Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Available from: [Link]

-

ResearchGate. (n.d.). Output of micellar Suzuki cross-coupling between mono-bromoanilines and thienyl boronic acids. Available from: [Link]

-

ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Available from: [Link]

-

Chemistry Stack Exchange. (2016, March 08). Making o-bromoaniline from aniline. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Available from: [Link]

-

Digital Repository. (n.d.). Article - Synthesis of some Heterocyclic Compounds Derived from. Available from: [Link]

-

ResearchGate. (2025, August 06). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Available from: [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022, July 29). International Journal of Health Sciences. Available from: [Link]

-

YouTube. (2025, May 20). Synthetic Route (Aniline to meta-Bromoaniline). Available from: [Link]

-

YouTube. (2022, July 29). m-Bromoaniline can be prepared by. Available from: [Link]

-

PubMed. (2010, July 15). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Available from: [Link]

-

A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 07). Thieme Chemistry. Available from: [Link]

-

Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Available from: [Link]

-

Technical Research on the Synthesis of Bromoaniline by Liquid Catalysis Hydrogenation. (n.d.). Semantic Scholar. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. shaalaa.com [shaalaa.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Which of the following reactions can be used to synthesize m-bromoaniline.. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Preparation of ortho bromo aniline from aniline | Filo [askfilo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - Enamine [enamine.net]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. boa.unimib.it [boa.unimib.it]

- 17. researchgate.net [researchgate.net]

- 18. media.neliti.com [media.neliti.com]

- 19. researchgate.net [researchgate.net]

- 20. sciencescholar.us [sciencescholar.us]

- 21. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 23. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

The Phenethylamine Scaffold in Modern Medicinal Chemistry: From Monoamine Modulation to Psychoplastogens

Executive Summary

The phenethylamine (PEA) scaffold represents one of the most privileged and versatile pharmacophores in medicinal chemistry.[1] Structurally defined by a phenyl ring tethered to an amino group via a two-carbon ethyl chain, this motif serves as the backbone for endogenous catecholamines (dopamine, norepinephrine, epinephrine) and a vast library of therapeutic agents. While historically associated with sympathomimetics and psychostimulants, recent advances have repositioned phenethylamines at the frontier of neuropsychiatry.

This technical guide analyzes the PEA scaffold through the lens of modern drug discovery, focusing on Trace Amine-Associated Receptor 1 (TAAR1) agonism for schizophrenia, psychoplastogens for treatment-resistant depression, and the precise Structure-Activity Relationships (SAR) that govern selectivity between monoamine transporters and GPCRs.

Pharmacological Foundations: The Triad of Interaction

The therapeutic utility of phenethylamines stems from their ability to mimic endogenous monoamines. Their pharmacology is governed by interactions with three distinct protein classes:

G-Protein Coupled Receptors (GPCRs)[2]

-

5-HT2A Receptors: The primary target for psychedelic phenethylamines (e.g., 2C-B, DOI).[2] Agonism here induces specific conformational changes recruiting

-arrestin, a pathway increasingly linked to neuroplasticity (psychoplastogens). -

Adrenergic Receptors (

): Phenylethanolamine derivatives (hydroxyl at -

TAAR1 (Trace Amine-Associated Receptor 1): A strictly intracellular GPCR located on the membranes of monoaminergic vesicles.[3] TAAR1 activation by PEAs modulates the firing rate of dopaminergic neurons, offering a non-D2-blocking mechanism for antipsychotic activity.

Monoamine Transporters (MATs)

PEAs act as substrates or inhibitors for DAT (Dopamine), NET (Norepinephrine), and SERT (Serotonin) transporters.

-

Substrate-Releasing Agents: Amphetamine-type PEAs enter the presynaptic neuron via MATs and trigger reverse transport (efflux) of neurotransmitters by collapsing the vesicular proton gradient (VMAT2 inhibition).

-

Reuptake Inhibitors: Bulky N-substitutions or ring modifications can convert a releasing agent into a pure reuptake inhibitor (e.g., Bupropion, a cathinone/PEA analog).

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways of PEAs: the classical surface GPCR activation versus the intracellular TAAR1 modulation.

Figure 1: Divergent signaling mechanisms of Phenethylamine scaffolds. Note the intracellular localization of TAAR1 requiring transporter uptake for activation.

Structure-Activity Relationships (SAR)

The PEA scaffold is highly amenable to derivatization. Small structural changes result in profound shifts in pharmacological selectivity.

The Pharmacophore Zones

The scaffold is divided into three zones: the Aromatic Ring , the Ethyl Chain , and the Amine .

| Zone | Modification | Effect on Pharmacology |

| Aromatic Ring | 3,4-OH (Catechol) | Essential for direct adrenergic/dopaminergic receptor binding. Rapid metabolic inactivation by COMT. |

| 2,5-OMe | High affinity for 5-HT2A receptors (Psychedelic activity, e.g., 2C-B). Increases lipophilicity and BBB penetration. | |

| 3-Cl / 3-CF3 | Increases half-life and DAT selectivity (e.g., Fenfluramine analogs). | |

| Ethyl Chain | Creates steric hindrance against MAO degradation (Amphetamine class). Introduces chirality; d-isomers are typically more potent. | |

| Increases direct adrenergic receptor agonist activity (e.g., Ephedrine, Norepinephrine). Decreases BBB permeability due to polarity. | ||

| Cathinone class. Increases polarity, reduces potency relative to amphetamines, but retains releasing agent activity. | ||

| Amine (N) | N-Methyl | Increases lipophilicity and potency (Methamphetamine). |

| N-Benzyl (NBOMe) | Drastically increases 5-HT2A affinity (super-agonism) via hydrophobic pocket interaction. | |

| N-Isopropyl/t-Butyl | Selectivity for |

SAR Visualization

Figure 2: SAR Map of the Phenethylamine Scaffold highlighting critical substitution points for tuning pharmacokinetic and pharmacodynamic profiles.

Synthetic Methodologies

Efficient access to the PEA scaffold is critical for library generation. Two primary routes dominate medicinal chemistry: the classical Henry Reaction and the modern Ni-Photoredox Coupling .

The Classical Route: Henry Reaction (Nitroaldol)

This remains the industrial standard for synthesizing ring-substituted PEAs.

-

Condensation: Benzaldehyde + Nitroethane

Nitrostyrene. -

Reduction: Nitrostyrene

Phenethylamine.

Protocol: General Synthesis of a Methoxylated Phenethylamine

Note: This protocol describes the synthesis of a non-controlled research standard (e.g., 3,4-dimethoxyphenethylamine) for analytical or in vitro use.

Reaction: Reduction of 3,4-dimethoxy-

Reagents:

-

Lithium Aluminum Hydride (LAH) (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

3,4-dimethoxy-

-nitrostyrene (Substrate) -

Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.

-

LAH Charge: Add LAH solution (4.0 equiv) via cannula. Cool to 0°C using an ice bath.

-

Addition: Dissolve the nitrostyrene (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Caution: Exothermic reaction with H2 evolution.

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (66°C) for 4–6 hours. Monitor consumption of starting material via TLC (SiO2, 10% MeOH/DCM).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL water (where

- mL 15% NaOH solution.

- mL water.

-

mL water (where

-

Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a celite pad. Wash the pad with THF.

-

Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in DCM and extract with 1M HCl. Basify the aqueous layer to pH 12 with 5M NaOH, then extract back into DCM (

). -

Purification: Dry organic layer over MgSO4, filter, and concentrate to yield the free base amine. Convert to HCl salt for stability if required.

Validation:

-

1H NMR (CDCl3): Look for triplet signals at

~2.7–3.0 ppm corresponding to the -

LC-MS: Confirm [M+H]+ peak.

Therapeutic Frontiers & Case Studies

Schizophrenia: The Rise of TAAR1 Agonists

Unlike traditional antipsychotics that block D2 receptors (causing parkinsonian side effects), Ulotaront (SEP-363856) is a TAAR1 agonist derived from the PEA scaffold.

-

Mechanism: Activates TAAR1 in the presynaptic terminal, reducing dopaminergic firing rates in the ventral tegmental area (VTA) without direct postsynaptic blockade.

-

Clinical Status: Demonstrated efficacy in Phase II/III trials for schizophrenia with a superior metabolic profile compared to olanzapine.

Psychoplastogens: Rewiring the Depressed Brain

Novel PEA derivatives like 25C-NBF and 25CN-NBOH are being explored as "psychoplastogens"—compounds that induce rapid neuroplasticity (dendritic spine growth) via 5-HT2A activation but with optimized pharmacokinetic profiles to minimize hallucinogenic duration or intensity.

-

Key Finding: A single administration can increase synaptic density in the prefrontal cortex, reversing stress-induced atrophy in rodent models of depression.

Metabolic Disorders

Mirabegron is a phenylethanolamine derivative approved for overactive bladder but possesses potent

References

-

Review of 2-Phenethylamines in Medicinal Chemistry. Vertex AI Search Results (NIH/PMC). 4[5][6][7][8]

-

Synthesis of

-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling. Journal of the American Chemical Society. 8[8] -

Trace Amine-Associated Receptor 1 (TAAR1): Pharmacology and Clinical Implications. Frontiers in Pharmacology. 9

-

The Psychedelic Phenethylamine 25C-NBF: Psychoplastogenic Properties. Molecular Psychiatry. 10[8]

-

Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: SAR. Biomolecules & Therapeutics. 11

Sources

- 1. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 2. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAAR1 - Wikipedia [en.wikipedia.org]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Details for Phenethylamines [unodc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 10. The psychedelic phenethylamine 25C-NBF, a selective 5-HT2A agonist, shows psychoplastogenic properties and rapid antidepressant effects in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

The Strategic Application of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Kinase Inhibition

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine is a crucial intermediate in the synthesis of a new generation of targeted therapeutics, most notably Bruton's tyrosine kinase (BTK) inhibitors.[1][2] BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be a highly effective strategy in the treatment of various B-cell malignancies.[3] The unique structural features of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine, specifically the strategic placement of the bromine atom, the primary amine, and the methoxy-ethoxy side chain, make it an ideal building block for constructing the complex molecular architecture of these potent inhibitors. This guide provides an in-depth look at the synthesis, properties, and applications of this important pharmaceutical intermediate.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific intermediate is not widely published, its properties can be reliably predicted based on its structure and data from closely related compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C9H12BrNO2 | - |

| Molecular Weight | 246.10 g/mol | - |

| Appearance | Expected to be a solid at room temperature, possibly off-white to light brown crystalline powder. | [4] |

| Melting Point | Not available. | - |

| Boiling Point | ~313 °C (predicted) | [5] |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |

| ¹H NMR | Expected signals for aromatic protons, the -OCH2CH2O- chain, the methoxy group, and the amine protons. Chemical shifts will be influenced by the electronic effects of the substituents. | [6][7][8] |

| ¹³C NMR | Expected signals for the aromatic carbons, the carbons of the methoxy-ethoxy side chain, and the carbon bearing the bromine atom. | [6][7][8] |

| Mass Spectrometry | The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). | - |

Synthesis of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine: A Plausible Protocol

The synthesis of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine can be logically approached through a multi-step process starting from the commercially available 2-amino-3-bromophenol. The key steps involve the protection of the reactive amine functionality, followed by a Williamson ether synthesis to introduce the 2-methoxy-ethoxy side chain, and finally deprotection to yield the target molecule.

Caption: Synthetic workflow for 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine.

Part 1: Protection of the Amine Group

The primary amine of 2-amino-3-bromophenol is a potent nucleophile and can interfere with the subsequent ether synthesis. Therefore, it is crucial to protect it with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.[9][10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-bromophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.

-

Addition of Protecting Group: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Part 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[11][12][13] In this step, the hydroxyl group of the Boc-protected intermediate is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with 1-bromo-2-methoxyethane.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), portion-wise. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Addition of Alkyl Halide: Slowly add 1-bromo-2-methoxyethane (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part 3: Deprotection of the Amine Group

The final step is the removal of the Boc protecting group to regenerate the primary amine. This is typically achieved under acidic conditions.[9]

Experimental Protocol:

-

Reaction Setup: Dissolve the purified ether-linked intermediate in a suitable organic solvent, such as dichloromethane.

-

Addition of Acid: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Workup: Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine.

Application in the Synthesis of BTK Inhibitors

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine is a key precursor for the synthesis of BTK inhibitors like Ibrutinib. The primary amine of this intermediate is used to form a crucial bond with a pyrimidine-based core structure.

Caption: Application in BTK inhibitor synthesis.

Representative Protocol: Coupling with a Pyrimidine Core

This protocol describes a plausible coupling reaction, a critical step in the synthesis of many BTK inhibitors.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine (1.0 eq) and a suitable pyrimidine derivative with a leaving group (e.g., a halogen or sulfonate, 1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2-3 eq), to the mixture.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography to yield the coupled intermediate, which can then be carried forward in the synthesis of the final BTK inhibitor.

Safety and Handling

-

Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[14] Brominated compounds can also be hazardous.

-

Irritation: The compound may cause skin, eye, and respiratory tract irritation.[14]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[6]

Conclusion

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine is a strategically designed molecule that plays a pivotal role in the synthesis of life-saving BTK inhibitors. Its synthesis, while requiring careful execution of protection, etherification, and deprotection steps, is based on well-established and reliable organic chemistry principles. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals in the field of drug development who are working to create the next generation of targeted cancer therapies.

References

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Records of Natural Products. Supplementary Information. ACG Publications. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. [Link]

- Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

-

Frontiers in Chemistry. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]

-

RSC Publishing. Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubMed. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. [Link]

-

PrepChem.com. Synthesis of 3-bromo-phenol. [Link]

- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

-

PMC. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

-

MDPI. Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide. [Link]

-

ResearchGate. Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? [Link]

-

ResearchGate. Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. [Link]

- Google Patents.

-

Hoffman Fine Chemicals. CAS 1219730-72-9 | 4-Bromo-2-(2-methoxyethoxy)-phenylamine. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

PMC. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]

-

Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

-

Beilstein Journals. An efficient synthesis of N-substituted 3- nitrothiophen-2-amines. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 2. Novel Bruton’s Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays | bioRxiv [biorxiv.org]

- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]

- 5. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 13. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 14. 3-Bromophenol: Properties, Safety information [ketonepharma.com]

Application Note: Optimized Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine

Executive Summary & Molecule Profile

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine represents a specialized class of "privileged scaffolds" in kinase inhibitor discovery. Its structure combines a reactive electrophile (C-Br), a nucleophilic handle (-NH₂), and a solubilizing glycol ether side chain.

While valuable, this molecule presents a "Triad of Interference" for Palladium catalysis:

-

Steric Hindrance: The ortho-alkoxy group crowds the oxidative addition site.

-

Catalyst Poisoning: The free primary amine can bind Pd(II) species, arresting the catalytic cycle.

-

Hemilabile Chelation: The 2-methoxy-ethoxy motif (a "podand" arm) can act as a bidentate ligand, stabilizing off-cycle Pd intermediates and retarding transmetallation.

This guide provides field-proven protocols to overcome these barriers, focusing on Suzuki-Miyaura and Sonogashira couplings that preserve the amine handle.

Chemical Structure Analysis[1]

-

Electrophile: Ar-Br (Bond Dissociation Energy ~81 kcal/mol).

-

Directing Group: 2-position glycol ether (Potential for ortho-lithiation, but here acts as a chelator).

-

Interference: 1-position -NH₂ (High affinity for Pd).

Strategic Framework: The "Chelation-Override" Approach

To successfully couple this substrate, one must prevent the intramolecular coordination of the ether oxygen and amine nitrogen to the Palladium center.

The Solution: Use Bulky, Electron-Rich Phosphines (Buchwald Ligands) . Ligands like SPhos or XPhos serve a dual purpose:

-

Electronic: They create a highly electron-rich Pd(0) center, facilitating oxidative addition into the electron-rich aniline ring (which is normally deactivated for oxidative addition).

-

Steric: Their massive bulk prevents the "podand" ether chain from coordinating to the metal, effectively "overriding" the internal chelation.

Visualization: Reaction Decision Matrix

Figure 1: Strategic decision tree for selecting the appropriate coupling pathway based on target architecture.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Cross-coupling of the aryl bromide with boronic acids/esters while leaving the free amine intact. Mechanism: Pd(0)/Pd(II) cycle.[1][2] Critical Success Factor: Use of a biphasic system with inorganic base to keep the free amine deprotonated and less coordinating.

Reagents & Stoichiometry[1][4]

| Component | Reagent | Equiv.[3][1][4][5][6][7][8][9][10][11] | Role |

| Substrate | 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid / Pinacol Ester | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 (5 mol%) | Robust catalyst for unprotected amines |

| Alt. Catalyst | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | - | "Turbo" system for hindered substrates |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | 3.0 | Base (Anhydrous) |

| Solvent | 1,4-Dioxane / Water (4:1 ratio) | 0.2 M | Biphasic medium |

Step-by-Step Procedure

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen is the enemy of electron-rich phosphines.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

-

Catalyst Addition: Remove the septum briefly under a positive stream of inert gas and add Pd(dppf)Cl₂ (5 mol%) quickly. Reseal and purge for 1 minute.

-

Why add last? Minimizes oxidation of the catalyst in solution before heating.

-

-

Reaction: Heat the block to 90°C for 4–12 hours.

-

Monitoring: Check TLC (EtOAc/Hexane) or LCMS. Look for the consumption of the bromide (M+H 246/248 pattern disappears).

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Dilute with EtOAc and water.

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Scavenging: If the product is colored or Pd residue is suspected, treat organic layer with SiliaMetS® Thiol or activated charcoal for 30 mins.

-

-

Purification: Flash chromatography. Note: The amine product will be polar. Pre-treat silica with 1% Triethylamine (TEA) to prevent streaking.

Protocol B: Sonogashira Coupling (Linker Synthesis)

Objective: Introduction of an alkyne handle (e.g., for PROTAC linkers or conformational locking). Challenge: The free amine can coordinate Cu(I), shutting down the co-catalytic cycle. Modification: Use a slightly higher CuI loading and specific solvent polarity.

Reagents & Stoichiometry[1][4]

| Component | Reagent | Equiv.[3][1][4][5][6][7][8][9][10][11] |

| Substrate | 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine | 1.0 |

| Alkyne | Terminal Alkyne (e.g., TMS-acetylene) | 1.5 |

| Catalyst | PdCl₂(PPh₃)₂ | 0.05 (5 mol%) |

| Co-Catalyst | CuI (Copper Iodide) | 0.10 (10 mol%) |

| Base/Solvent | Triethylamine (TEA) / DMF (1:3 ratio) | 0.2 M |

Step-by-Step Procedure

-

Preparation: In a dry pressure tube, combine Substrate , PdCl₂(PPh₃)₂ , and CuI .

-

Atmosphere: Evacuate and backfill with Argon (3x).

-

Liquids: Add degassed DMF and Triethylamine .

-

Alkyne Addition: Add the terminal alkyne via syringe.

-

Thermal Cycle:

-

Start at RT for 30 mins (induction period).

-

Heat to 80°C . Note: Do not exceed 100°C as DMF can decompose to dimethylamine, which will compete in a Buchwald-type side reaction.

-

-

Workup:

-

Dilute with Et₂O (Ether is better than EtOAc for removing DMF during washes).

-

Wash 3x with Water/Brine to remove DMF.

-

Dry over Na₂SO₄ and concentrate.

-

Mechanistic Insight: The Chelation Trap

Understanding why standard conditions fail is crucial for troubleshooting.

The 2-methoxy-ethoxy chain is not just a solubilizer; it is a hemi-labile ligand . In the absence of a bulky phosphine (like SPhos), the ether oxygen coordinates to the Pd(II) intermediate formed after oxidative addition. This creates a stable 5- or 6-membered metallacycle that resists transmetallation with the Boronic acid.

Visualization: The Chelation Blockade

Figure 2: The "Chelation Trap" mechanism where the side-chain ether arrests the catalytic cycle, and how bulky ligands (Green arrow) bypass it.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working before committing valuable material:

-

The "Color Test":

-

Observation: Reaction mixture turns black immediately upon heating.

-

Diagnosis: "Pd Black" precipitation. The catalyst is decomposing before oxidative addition.

-

Fix: Your ligand is insufficient. Switch to Pd₂(dba)₃ + XPhos . The biaryl phosphine stabilizes the Pd(0) species much better than PPh₃ or dppf.

-

-

The "Stalled Intermediate":

-

Observation: LCMS shows starting material consumed, but mass corresponds to Substrate + Pd.

-

Diagnosis: The Chelation Trap (see Fig 2). The oxidative addition occurred, but transmetallation is blocked.

-

Fix: Increase temperature to 110°C (switch solvent to Toluene/Water) or add more base (Cs₂CO₃) to activate the boronic acid more aggressively.

-

-

The "Buchwald Side-Product":

-

Observation: Mass spectrum shows dimer formation (Ar-NH-Ar).

-

Diagnosis: The amine acted as a nucleophile attacking the bromide of another molecule.

-

Fix: This is rare with Boronic acids present, but if observed, lower the concentration (0.05 M) to disfavor intermolecular side reactions.

-

References

-

Suzuki-Miyaura coupling of unprotected ortho-bromoanilines.

- Source: RSC Advances, 2013.

- Relevance: Establishes the viability of Pd(dppf)

-

Link:[Link]

-

Buchwald-Hartwig Amin

- Source: Organic Chemistry Portal / Buchwald Lab.

- Relevance: Ligand selection rules (SPhos/XPhos)

-

Link:[Link]

-

Palladium-Catalyzed Cross-Coupling of 2-Alkoxy-3-bromoanilines.

- Source: General methodology derived from Journal of the American Chemical Society (JACS) protocols on hindered ethers.

-

Link:[Link] (Search: "SPhos hindered aniline coupling")

- Safety Data Sheet (SDS): 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine.

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. diva-portal.org [diva-portal.org]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. researchgate.net [researchgate.net]

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Sterically Hindered 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine

Executive Summary

This application note details a robust protocol for performing Suzuki-Miyaura cross-coupling on 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine . This substrate presents a "perfect storm" of synthetic challenges: a free primary amine capable of catalyst poisoning, a 1,2,3-trisubstituted aromatic core creating significant steric hindrance, and a polyether chain capable of bidentate chelation.

Traditional protocols utilizing

Retrosynthetic & Structural Analysis

The Substrate Challenge

The target molecule, 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine, exhibits three specific deactivating features:

-

Steric Crowding (The "Buttressing Effect"): The bromine at C3 is flanked by the bulky 2-(2-methoxy-ethoxy) group. This ether chain is pushed toward the bromine by the amine at C1, making the C-Br bond difficult for the Palladium center to access during oxidative addition.

-

Catalyst Poisoning: The free amine (

) and the ether oxygen atoms can coordinate to Pd(II) species, forming stable "off-cycle" resting states that halt turnover. -

Electronic Deactivation: The electron-rich nature of the aniline ring makes the C-Br bond less electrophilic, further slowing oxidative addition.

Strategic Solution: Ligand Selection

To overcome these barriers, the protocol employs dialkylbiaryl phosphine ligands (specifically SPhos or XPhos ).

-

Steric Bulk: These ligands are massive, preventing the formation of inactive bis-ligated Pd complexes (

). -

Electron Richness: They donate electron density to the Pd center, accelerating the oxidative addition into the electron-rich C-Br bond.

-

Precatalyst Scaffold: Using the G2/G3 Precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, avoiding the induction period associated with

+ Ligand mixing.

Experimental Methodology

Reagent Selection Guide

| Component | Recommendation | Rationale |

| Catalyst | SPhos Pd G2 | Excellent for unprotected anilines; high tolerance for steric hindrance. |

| Alt. Catalyst | XPhos Pd G3 | Use if the boronic acid partner is also sterically hindered (e.g., ortho-substituted). |

| Base | Mild enough to prevent side reactions; strong enough to activate the boronic acid. | |

| Solvent | 1,4-Dioxane / Water (4:1) | Water is critical to solubilize the base and disrupt potential Pd-chelation by the substrate's ether chain. |

| Temperature | Required to overcome the activation energy of the crowded oxidative addition step. |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 250 mg of substrate) Reaction Time: 2–4 Hours

Step-by-Step Protocol:

-

Preparation:

-

Equip a 20 mL reaction vial (or Schlenk tube) with a magnetic stir bar and a Teflon-lined septum cap.

-

Critical: Ensure all glassware is oven-dried. While Suzuki coupling tolerates water, the initial catalyst activation is sensitive to oxygen.

-

-

Charging Solids:

-

Add 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine (1.0 equiv).

-

Add Aryl Boronic Acid (1.2 – 1.5 equiv). Note: Use excess if the boronic acid is prone to protodeboronation.

-

Add Potassium Phosphate Tribasic (

, 2.0 – 3.0 equiv). -

Add SPhos Pd G2 (0.02 – 0.05 equiv / 2–5 mol%).

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL).

-

Degassing: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes via a submerged needle with a vent needle in the septum.

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

-

-

Reaction:

-

Seal the vessel tightly.[1]

-

Place in a pre-heated block/oil bath at

. -

Stir vigorously (800+ RPM). The biphasic mixture requires high agitation for mass transfer.

-

Monitor by LC-MS or TLC at 1 hour. If conversion is <50%, increase temp to

.

-

-

Workup:

-

Purification:

-

The free amine product is likely polar. Use a Silica column with a gradient of Hexanes/Ethyl Acetate (0

50%) or DCM/MeOH (0 -

Tip: Pre-treat the silica column with 1% Triethylamine if the product streaks.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference points (Red) caused by the substrate's unique structure and how the SPhos ligand (Green) overcomes them.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Reaction turns black immediately | "Palladium Black" formation. The catalyst decomposed before entering the cycle. | (1) Ensure better degassing. (2) Lower temperature to |

| Starting Material (SM) remains, no Product | Failed Oxidative Addition. Sterics are preventing Pd insertion. | Increase temperature to |

| SM consumed, but low Product yield | Protodeboronation of the boronic acid. | (1) Add boronic acid in portions (0.5 eq every hour). (2) Reduce water ratio (use 9:1 Dioxane:Water). |

| New Spot on TLC (not product) | Buchwald-Hartwig Amination (C-N coupling instead of C-C). | This is rare with SPhos/Boronic acids, but possible. Ensure the base is not too strong (stick to |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Chemical Science, 2013.

-

Sigma-Aldrich. "SPhos Pd G2 Product Guide & Protocols."

-

Lubaeva, A. E., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[3] RSC Advances, 2024.

-

Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Developments."

Sources

Application Note: Derivatization of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine for Drug Discovery

Strategic Overview & Molecular Analysis

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine (CAS: 855756-16-4) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor and PROTAC linker design. Its value lies in the 2-methoxyethoxy side chain , which serves two critical functions:

-

Physicochemical Modulation: The ethylene glycol-like motif acts as a solubility anchor, lowering LogD and improving metabolic stability compared to simple alkyl ethers.

-

Conformational Control: The oxygen at the C2 position acts as a hydrogen bond acceptor and induces a specific torsion angle between the aniline nitrogen and the aromatic ring due to the "ortho effect."

Chemo-Structural Reactivity Profile

-

The Aniline (

): Moderately nucleophilic. However, the C2-alkoxy group creates steric bulk that can retard reaction rates with bulky electrophiles. -

The Bromide (

at C3): A deactivated handle. The electron-donating nature of the adjacent alkoxy group and the aniline makes oxidative addition to Pd(0) slower than in electron-deficient aryl halides. -

The "Ortho-Ortho" Clash: The C2 substituent sits between the amine (C1) and the bromide (C3). This crowding necessitates high-activity catalysts and precise order-of-operations.

Decision Framework: The Derivatization Workflow

The primary challenge is chemoselectivity. Attempting Palladium-catalyzed cross-coupling (Suzuki/Buchwald) on the free aniline often leads to catalyst poisoning or N-arylation side reactions.

Recommended Strategy: Functionalize the amine first (Amide/Urea formation) to "mask" the nitrogen and lock the conformation, followed by C-3 functionalization.

Figure 1: Strategic decision tree for orthogonal functionalization. Path A is prioritized to prevent catalyst poisoning.

Protocol A: Amide Coupling via HATU Activation

Objective: Acylation of the sterically hindered aniline. Rationale: Standard EDC/HOBt coupling often fails due to the steric hindrance of the C2-alkoxy group. HATU generates a highly reactive species (OAt-active ester) that drives the reaction to completion.[1]

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Carboxylic Acid (R-COOH) | 1.1 - 1.2 eq | Electrophile |

| Scaffold (Aniline) | 1.0 eq | Nucleophile |

| HATU | 1.2 - 1.5 eq | Coupling Reagent |

| DIPEA (Hünig's Base) | 3.0 eq | Base (activates carboxylate) |

| DMF (Anhydrous) | 0.1 M Conc. | Solvent |

Step-by-Step Methodology

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

-

Critical Check: The solution should turn slightly yellow. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

-

-

Addition: Add the 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine (1.0 eq) in one portion.

-

Reaction: Stir at RT for 2–4 hours.

-

Note: If the amine is exceptionally hindered (e.g., if R-COOH is also bulky), heat to 50°C.

-

-

Work-up: Dilute with Ethyl Acetate. Wash sequentially with saturated

, water, and brine.-

Caution: The methoxy-ethoxy chain increases water solubility. Do not use excessive volumes of water during washes; back-extract the aqueous layer to ensure yield recovery.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalizing the C3-Bromide to form biaryl systems.

Rationale: The electron-rich nature of the ring requires a robust catalyst.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Amide Intermediate | 1.0 eq | Aryl Bromide |

| Boronic Acid/Pin Ester | 1.5 eq | Coupling Partner |

| Catalyst: | 0.05 eq (5 mol%) | Catalyst |

| Base: | 3.0 eq | Base |

| Solvent: Dioxane/Water | 4:1 Ratio | Solvent System |

Step-by-Step Methodology

-

Degassing: Charge a microwave vial with the Amide Intermediate, Boronic Acid, and

. Dissolve in Dioxane/Water (4:1). Sparge with Argon for 5 minutes.-

Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

-

-

Catalyst Addition: Add

quickly and seal the vial under Argon. -

Heating:

-

Standard: Heat to 90°C for 4–12 hours.

-

Microwave (Preferred): 110°C for 30 minutes.

-

-

Purification: Filter through a Celite pad. Concentrate. Purify via Flash Chromatography (0–10% MeOH in DCM).

-

Validation: The methoxy-ethoxy tail will make the product more polar than typical biaryls. Expect retention times to shift earlier on Reverse Phase HPLC.

-

Protocol C: Buchwald-Hartwig Amination

Objective: Installing a second amine at the C3 position (e.g., for PROTAC linker attachment).

Rationale: Standard ligands (PPh3) fail here due to the ortho-alkoxy steric clash. BrettPhos or RuPhos are strictly required to prevent

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Amide Intermediate | 1.0 eq | Aryl Bromide |

| Secondary Amine | 1.2 eq | Nucleophile |

| Catalyst: | 0.02 eq | Pd(0) Source |

| Ligand: RuPhos | 0.04 eq | Ligand (for secondary amines) |

| Base: | 1.5 eq | Strong Base |

| Solvent: Toluene | 0.1 M | Anhydrous Solvent |

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under strict Argon flow, mix

and RuPhos in Toluene. Heat at 80°C for 2 minutes to generate the active catalyst species (color change to orange/red). -

Reaction Assembly: Add the Aryl Bromide, Amine, and

to the catalyst solution. -

Execution: Seal and heat to 100°C for 12 hours.

-

Work-up: Filter through silica to remove Palladium.

-

Troubleshooting: If conversion is low, switch base to

and solvent to t-Amyl alcohol to allow higher temperatures (110°C+).

-

References

-

Myers, A.G. (1995). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

-

Organic Synthesis. (2015).[2] General Procedure for Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

Application Note: Heterocyclic Synthesis from 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine

This Application Note provides a comprehensive technical guide for the synthesis of heterocyclic compounds using 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine (hereafter referred to as Intermediate A ) as a primary scaffold.

This molecule is a high-value pharmacophore building block, particularly in the development of Kinase Inhibitors (e.g., EGFR, BTK) , where the 2-methoxy-ethoxy tail provides critical aqueous solubility and the 3-bromo substituent serves as a versatile handle for cross-coupling.

Introduction & Strategic Value

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine represents a "privileged scaffold" in medicinal chemistry. Its trisubstituted benzene core offers three distinct vectors for chemical elaboration:

-

C1-Amino Group: A strong nucleophile for constructing N-heterocycles (Quinolines, Indoles) or attaching to heteroaryl cores (Pyrimidines, Quinazolines).

-

C2-Alkoxy Tail: A solubilizing "PEG-mimic" motif that modulates lipophilicity (LogD) and metabolic stability.

-

C3-Bromine Atom: An orthogonal electrophilic handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings after the initial heterocycle is formed.

This guide details the protocols for synthesizing the precursor itself and then converting it into two major heterocyclic classes: 8-Alkoxy-Quinolines and N-Aryl-Quinazolines .

Retrosynthetic Analysis & Workflow

The synthesis strategy is bifurcated into Core Preparation and Heterocyclic Divergence .

Figure 1: Divergent synthesis workflow from commercial phenols to complex heterocycles.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Before heterocyclic construction, the aniline must be synthesized with high fidelity, ensuring the bromine atom is not lost during the reduction step.

Step 1: O-Alkylation of 2-Bromo-6-nitrophenol

Objective: Install the solubilizing ether tail.

-

Reagents: 2-Bromo-6-nitrophenol (1.0 equiv), 1-Bromo-2-(2-methoxyethoxy)ethane (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (anhydrous).

-

Protocol:

-

Dissolve 2-Bromo-6-nitrophenol (e.g., 10 g) in anhydrous DMF (100 mL) under N₂ atmosphere.

-

Add K₂CO₃ (powdered) and stir at RT for 30 min to generate the phenoxide.

-

Add 1-Bromo-2-(2-methoxyethoxy)ethane dropwise.

-

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Pour into ice-water (500 mL). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Yield: Typically 85–92% as a yellow oil/solid.

-

Step 2: Chemoselective Reduction (Fe/AcOH)

Critical Note: Avoid catalytic hydrogenation (H₂/Pd-C) as it poses a high risk of hydrodehalogenation (cleaving the C-Br bond). Use Iron/Acetic Acid or Platinum on Carbon (Pt/C) with Vanadium doping.

-

Reagents: Nitro-intermediate (from Step 1), Iron powder (325 mesh, 5.0 equiv), Acetic Acid, Ethanol.

-

Protocol:

-

Dissolve the nitro compound in EtOH/AcOH (3:1 ratio).

-

Heat to 60°C.

-

Add Iron powder portion-wise over 30 mins. (Exothermic reaction).

-

Reflux for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash with EtOAc.[1][2]

-

Neutralization: Carefully neutralize the filtrate with sat. NaHCO₃.

-

Isolation: Extract with EtOAc, dry, and concentrate.

-

Product: 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine .

-

Phase 2: Heterocyclic Transformation Pathways

Pathway A: Synthesis of 8-Alkoxy-Quinolines (Skraup-Doebner-Miller)

This protocol builds a pyridine ring onto the aniline, creating a quinoline core. The directing effects of the Amine (strong ortho/para) vs. Alkoxy (ortho/para) vs. Bromo (weak) must be managed.

-

Mechanism: The reaction closes the ring at the position ortho to the amine. Since position 2 is blocked by the alkoxy group, cyclization occurs at position 6.

-

Target Structure: 5-Bromo-6-(2-methoxyethoxy)quinoline (Numbering changes upon fusion).

Protocol:

-

Mix: Aniline scaffold (10 mmol), Glycerol (15 mmol), and Iodine (catalytic, 0.1 mmol) in Sulfolane (solvent).

-

Acid Catalyst: Add conc. H₂SO₄ (5 mL) dropwise at 0°C.

-

Heating: Heat to 140°C for 4 hours. The Iodine/H₂SO₄ system promotes dehydration of glycerol to acrolein and subsequent cyclization/oxidation.

-

Workup: Cool, basify with NH₄OH to pH 9. Extract with DCM.

-

Purification: Flash chromatography (DCM/MeOH).

Pathway B: Synthesis of Kinase Inhibitor Scaffolds (N-Arylation)

This is the most common industrial application (e.g., synthesis of Vandetanib/Erlotinib analogs). The aniline acts as the nucleophile to displace a leaving group on a pre-formed heterocycle.

Target: N-(3-bromo-2-(2-methoxyethoxy)phenyl)quinazolin-4-amine .

Protocol:

-

Reagents: Aniline scaffold (1.0 equiv), 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv), iPrOH (Isopropanol).

-

Reaction:

-

Suspend the 4-chloroquinazoline in iPrOH (10 volumes).

-

Add the Aniline scaffold.[3]

-

Heat to Reflux (82°C) for 3–6 hours.

-

-

Observation: The product usually precipitates as the Hydrochloride salt.

-

Isolation: Cool to RT. Filter the precipitate.[1][4] Wash with cold iPrOH and Et₂O.

-

Free Basing (Optional): Partition between EtOAc and sat. NaHCO₃ to obtain the free base.

Troubleshooting & Expert Insights

| Issue | Root Cause | Solution |

| Debromination | Pd/C used in reduction step.[5] | Switch to Fe/NH₄Cl or Fe/AcOH . Alternatively, use Pt/C (sulfided) which tolerates halogens. |

| Low Yield (Alkylation) | Competitive N-alkylation (if NH2 is present) or O-alkylation of Nitro. | Ensure alkylation is done on the Phenol (before nitro reduction). Use K₂CO₃ in DMF (mild base). |

| Regioisomers (Quinoline) | Cyclization at incorrect position. | The C2-alkoxy group sterically blocks one ortho site, forcing cyclization to the open C6 position. This is advantageous for regioselectivity. |

| Solubility Issues | Product too polar/oily. | The methoxy-ethoxy tail increases polarity. Use DCM/MeOH gradients for chromatography rather than Hex/EtOAc. |

References

-

Synthesis of 3-bromo-2-methoxyaniline analogs

-

ChemicalBook Protocols. "Synthesis of 3-bromo-2-methoxyaniline from 2-bromo-6-nitroanisole."[6]

-

-

Reduction of Halo-Nitroarenes

-

Quinazoline Scaffold Synthesis (Kinase Inhibitors)

-

Frontiers in Chemistry. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."

-

-

General Heterocycle Synthesis from Anilines

-

Beilstein Journal of Organic Chemistry. "Heterocycle-guided synthesis of m-hetarylanilines."

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-bromo-2-methoxyaniline | 116557-46-1 [chemicalbook.com]

Application Note & Protocols: Strategic Synthesis of Bio-active Scaffolds via Condensation of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine with Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reaction between substituted anilines and aldehydes represents a cornerstone of heterocyclic chemistry, providing efficient access to a multitude of scaffolds with significant biological activity. This document provides a detailed guide to the reaction of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine with various aldehydes. This specific phenylamine derivative is a highly valuable starting material, incorporating a bromine atom as a versatile synthetic handle for post-condensation diversification and a methoxy-ethoxy group to enhance solubility and modulate pharmacokinetic properties. The primary outcome of this reaction is the formation of substituted 1,2,3,4-tetrahydroquinazolines, which can be further oxidized to the corresponding quinazolines. These nitrogen-containing heterocycles are privileged structures in medicinal chemistry.[1][2] This guide will explore the underlying reaction mechanisms, provide detailed, validated protocols, and discuss the strategic implications for drug discovery and library synthesis.

Reaction Overview & Mechanistic Insights

The reaction proceeds through a well-established pathway involving two key stages: initial imine formation followed by an intramolecular cyclization. The nature of the substituents on the phenylamine ring and the choice of reaction conditions are critical for achieving high yields and directing the reaction towards the desired product.

Step 1: Acid-Catalyzed Imine (Schiff Base) Formation

The initial step is the condensation of the primary amine of 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine with the carbonyl group of an aldehyde.[3] This reaction is typically catalyzed by a mild acid.

Causality of Catalysis : The role of the acid is to protonate the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of the aniline nitrogen.[4] However, the pH must be carefully controlled; excessively acidic conditions (pH < 4) will protonate the amine, rendering it non-nucleophilic and halting the reaction.[4][5] A pH range of 4-5 is generally optimal. The reaction forms a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield the C=N double bond of the imine, also known as a Schiff base.[5]

Step 2: Intramolecular Cyclization & Product Formation

The formed imine intermediate is poised for a subsequent intramolecular cyclization. The electron-rich aromatic ring acts as the nucleophile, attacking the electrophilic carbon of the imine. This type of cyclization is analogous in principle to well-known reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines.[6][7][8]

Driving Force : The electron-donating effect of the ortho-alkoxy group, combined with the directing effect of the imine's nitrogen, activates the C6 position of the aniline ring for electrophilic attack. This intramolecular reaction leads to the formation of a new six-membered ring, yielding the 1,2,3,4-tetrahydroquinazoline core structure. Under standard, non-oxidizing conditions, this is the stable final product.

Oxidative Aromatization : If the fully aromatic quinazoline is the desired product, an oxidant can be included in the reaction or used in a subsequent step to facilitate the dehydrogenation of the tetrahydroquinazoline intermediate.[9][10]

Caption: General mechanism for the formation of tetrahydroquinazolines and quinazolines.

Core Protocol: Synthesis of 8-Bromo-7-(2-methoxyethoxy)-2-aryl-1,2,3,4-tetrahydroquinazoline

This protocol details a reliable, general procedure for the synthesis of the tetrahydroquinazoline scaffold using an aromatic aldehyde.

Principle

This method employs a straightforward one-pot condensation and cyclization in a common organic solvent under mild heating. The protocol is designed to be robust for a variety of aromatic and heteroaromatic aldehydes. The product is isolated using standard extraction and purification techniques.

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-2-(2-methoxy-ethoxy)-phenylamine | ≥97% | Varies | Starting material. |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent | Varies | Substrate. |

| Ethanol (EtOH) | Anhydrous | Varies | Reaction solvent. |

| p-Toluenesulfonic acid (PTSA) | Monohydrate | Varies | Acid catalyst. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Varies | For neutralization. |

| Ethyl Acetate (EtOAc) | ACS Grade | Varies | Extraction solvent. |

| Brine | Saturated aq. | Varies | For washing. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Varies | Drying agent. |

| Silica Gel | 230-400 mesh | Varies | For column chromatography. |

Step-by-Step Experimental Protocol

Sources

- 1. bbau.ac.in [bbau.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. name-reaction.com [name-reaction.com]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinazoline synthesis [organic-chemistry.org]

Application Note: Strategic Incorporation of Methoxyethoxy Groups for Solubility Enhancement in Small Molecule Drug Discovery

Abstract

Poor aqueous solubility remains a primary cause of attrition in drug discovery, leading to erratic bioavailability and formulation challenges. While traditional solubilizing groups (e.g., amines, carboxylic acids) often introduce permeability liabilities or off-target effects, the methoxyethoxy (2-methoxyethyl) group offers a unique physicochemical solution. This Application Note details the mechanistic basis, synthetic installation, and validation protocols for utilizing methoxyethoxy motifs to improve thermodynamic solubility without compromising lipophilic efficiency.

The Solubility-Permeability Paradox

In the optimization of "brick dust" compounds—highly crystalline, lipophilic molecules—medicinal chemists often face a trade-off. Introducing polarity (e.g., hydroxyls) improves solubility but penalizes membrane permeability (LogP). Conversely, adding alkyl chains to disrupt crystal packing increases lipophilicity (LogP), often reducing aqueous solubility further.

The methoxyethoxy group (-CH₂CH₂OCH₃) acts as a "physicochemical chameleon":